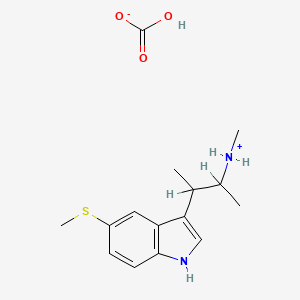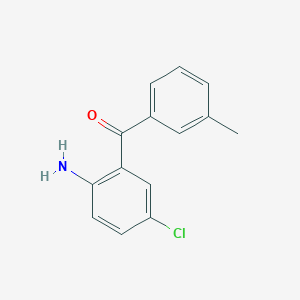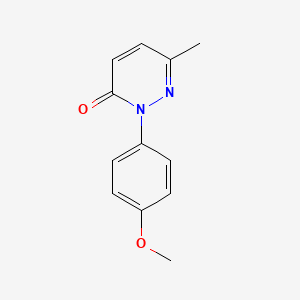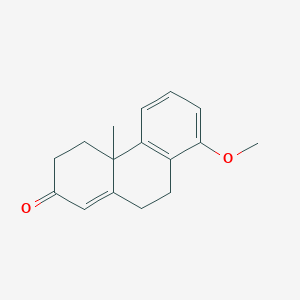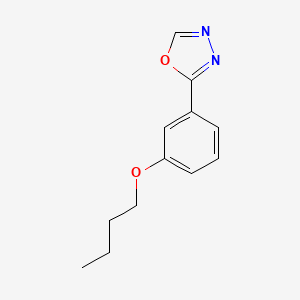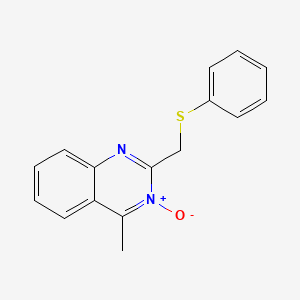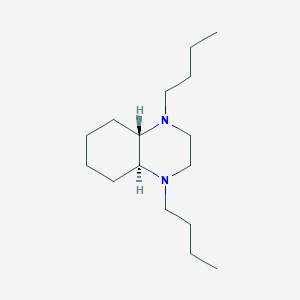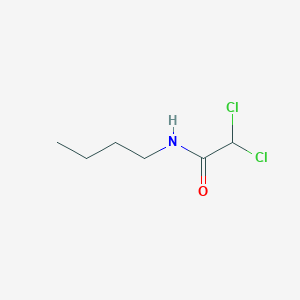
N-Butyl-2,2-dichloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2,2-dichloroacetamide is an organic compound with the molecular formula C6H11Cl2NO It is a member of the acetamide family and is characterized by the presence of two chlorine atoms attached to the acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butyl-2,2-dichloroacetamide can be synthesized through the reaction of butylamine with dichloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C4H9NH2+Cl2CHCOCl→C6H11Cl2NO+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2,2-dichloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce butylamine and dichloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the chlorine atoms.
Acids and Bases: Can catalyze hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Butylamine and dichloroacetic acid.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2,2-dichloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, such as its impact on gut microbiota.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of herbicide safeners and other agrochemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-2,2-dichloroacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may affect enzyme activity or cellular pathways by binding to proteins or other biomolecules. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diallyl-2,2-dichloroacetamide: Another dichloroacetamide with similar properties.
N-Chloro-2,2-dichloroacetamide: An emerging nitrogenous disinfection by-product.
Uniqueness
N-Butyl-2,2-dichloroacetamide is unique due to its specific butyl group, which can influence its reactivity and interactions compared to other dichloroacetamides. This uniqueness can make it more suitable for certain applications, such as specific synthetic routes or biological studies.
Eigenschaften
CAS-Nummer |
5345-74-4 |
|---|---|
Molekularformel |
C6H11Cl2NO |
Molekulargewicht |
184.06 g/mol |
IUPAC-Name |
N-butyl-2,2-dichloroacetamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
JBYXKEJXXFUJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

